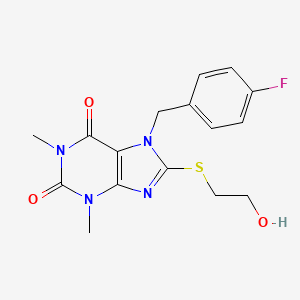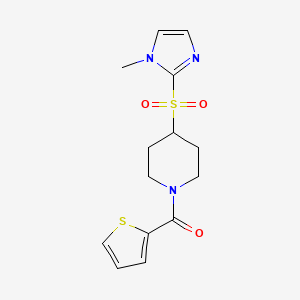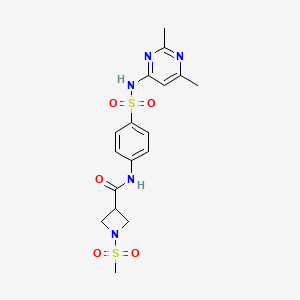
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a complex organic molecule. It likely contains a quinazolinone core, which is a type of heterocyclic compound . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as thieno[3,2-d]pyrimidin-4-ones have been synthesized by heating thiophene-2-carboxamides in formic acid . This suggests that similar methods could potentially be used for the synthesis of “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone”.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Computational tools can be used to investigate the molecular and electronic behavior of such compounds .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, compounds with a thiophene ring can undergo reactions such as Swern/Dess–Martin oxidations, ozonolysis, Wittig and Horner–Wadsworth–Edmonds olefinations, condensation reactions, and 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the 1H NMR spectrum can provide information about the number and type of hydrogen atoms in the molecule .科学的研究の応用
Photophysical Applications
Researchers investigate the photophysical behavior of thienylmethyl quinazolinones. Their fluorescence properties make them suitable for use as fluorescent probes in biological imaging or chemical sensing applications.
References:
- Zheng, Y.-G., Yin, H.-H., Yu, D.-F., Chen, X., Tang, X.-L., Zhang, X.-J., Xue, Y.-P., Wang, Y.-J., & Liu, Z.-Q. (2017). Recent advances in biotechnological applications of alcohol dehydrogenases. Applied Microbiology and Biotechnology, 101(3), 987–1001
- (2020). Recent advances in the synthesis of imidazoles. RSC Publishing
- (2019). Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one. Molecules, 24(17), 3185
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |
CAS番号 |
218929-74-9 |
製品名 |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone |
分子式 |
C13H10N2OS2 |
分子量 |
274.36 |
IUPAC名 |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
InChIキー |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



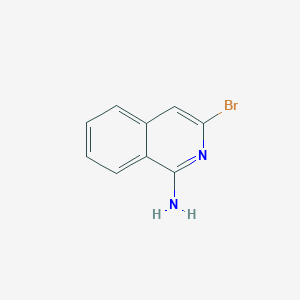
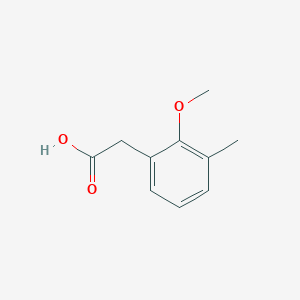
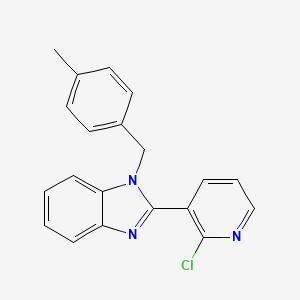
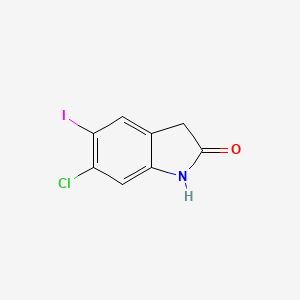
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

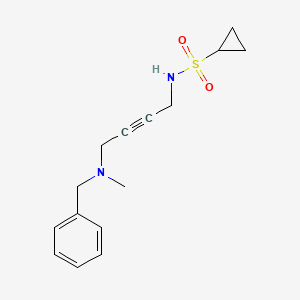
![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)
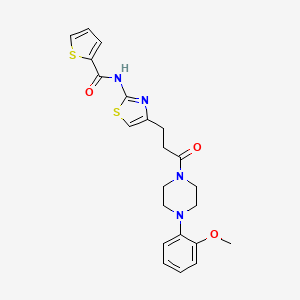
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

